molecular formula C9H11N B1283865 3-(But-3-en-1-yl)pyridine CAS No. 71532-24-6

3-(But-3-en-1-yl)pyridine

Cat. No. B1283865
CAS RN: 71532-24-6
M. Wt: 133.19 g/mol
InChI Key: AXYMVRAJICZMIT-UHFFFAOYSA-N
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Description

“3-(But-3-en-1-yl)pyridine” is a difunctional monomer that can be used in the synthesis of polymers . It is soluble in immiscible solvents such as benzene, diethyl ether, and chloroform . The molecular formula of this compound is C9H11N .


Molecular Structure Analysis

The molecular structure of “3-(But-3-en-1-yl)pyridine” consists of a six-membered ring with five carbon atoms and one nitrogen atom . This structure is similar to benzene, except that one of the carbon atoms is replaced by a nitrogen atom .


Physical And Chemical Properties Analysis

“3-(But-3-en-1-yl)pyridine” is a liquid at room temperature . It is soluble in immiscible solvents such as benzene, diethyl ether, and chloroform . The molecular weight of this compound is 133.19 .

Scientific Research Applications

Bioactive Ligands and Chemosensors

Pyridine derivatives, including “3-(But-3-en-1-yl)pyridine”, can undergo Schiff base condensation reaction with appropriate substrates under optimum conditions, resulting in Schiff bases. These Schiff bases behave as flexible and multidentate bioactive ligands. They possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc. They are considered as a versatile pharmacophore group . Moreover, several pyridine-based Schiff bases show strong binding abilities towards various cations and anions with unique photophysical properties. They can be used in ion recognition and are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Drug Designing and Development

Pyridine is a valuable nitrogen-based heterocyclic compound which is present not only in a large number of naturally occurring bioactive compounds, but also widely used in drug designing and development in pharmaceuticals . Pyridine derivatives, such as “3-(But-3-en-1-yl)pyridine”, can be used as precursors to agrochemicals and chemical-based industries .

Cation Recognition Properties

A pyridine-based derivative was designed and evaluated for its cation recognition properties. It was observed that the compound could selectively recognize Hg +2 ions by exhibiting a visible color change from light yellow to orange and could be used as a naked-eye sensor for detection .

Role in Medicinal Chemistry

Pyridine moieties are present in many natural products, such as vitamins, coenzymes, and alkaloids, and also in many drugs and pesticides . Because pyridine rings are able to act as the bioisosteres of amines, amides, heterocyclic rings containing nitrogen atoms, and benzene rings, their replacement by pyridine moieties is important in drug discovery .

Development of BACE1 Inhibitors

Pyridine moieties are often used in drugs because of their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability, and their small molecular size . Recently, a series of BACE1 inhibitors were synthesized by in silico conformational structure-based drug design and found an important role of pyridine moiety as a scaffold .

Antiproliferative Activity

Pyridines have been reported to possess various pharmacological activities . Some pyridine derivatives have shown antiproliferative activity, which could be useful in the development of new anticancer drugs .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

3-but-3-enylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-3-5-9-6-4-7-10-8-9/h2,4,6-8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYMVRAJICZMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553010
Record name 3-(But-3-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(But-3-en-1-yl)pyridine

CAS RN

71532-24-6
Record name 3-(But-3-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Buten-1-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-(Pyridin-3-yl)propanal (10 g, 74 mmol) is dissolved in THF (200 ml), and thereto is added a solution of trimethylsilylmethyl magnesium chloride in diethyl ether (100 ml, 100 mmol) under ice-cooling, and the mixture is stirred for 15 minutes. The reaction is quenched with a saturated brine (10 ml), and the mixture is extracted with ethyl acetate (300 ml×2), washed with a saturated brine (200 ml×2), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. To the residue are added THF (50 ml) and conc. sulfuric acid (5 ml), and the mixture is heated under reflux for 20 minutes. After being allowed to cool, the reaction solution is neutralized with a saturated aqueous sodium hydrogen carbonate solution, and extracted with ethyl acetate (200 ml×2). The organic layer is washed with a saturated brine (200 ml×2), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to give 3-(3-butenyl)pyridine (6.5 g) as a pale yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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